molecular formula C9H10N2O2-2 B13907534 bicyclo[2.2.1]hept-2-ene;diisocyanate CAS No. 74091-64-8

bicyclo[2.2.1]hept-2-ene;diisocyanate

Cat. No.: B13907534
CAS No.: 74091-64-8
M. Wt: 178.19 g/mol
InChI Key: KOUFORMGSOSYMV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene;diisocyanate, also known as 2-Norbornene diisocyanate, is a cyclic olefin with a unique bicyclic structure. This compound is characterized by its rigid framework and high reactivity, making it a valuable intermediate in various chemical processes. The presence of the diisocyanate functional groups further enhances its reactivity, allowing it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-2-ene;diisocyanate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diisocyanate groups. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through large-scale continuous processes. These processes involve the use of advanced reactors and separation techniques to efficiently produce and purify the compound. The industrial production methods are designed to minimize waste and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene;diisocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene;diisocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-ene;diisocyanate involves its high reactivity due to the presence of the diisocyanate groups. These groups can readily react with nucleophiles, such as amines and alcohols, to form stable urea or urethane linkages. The rigid bicyclic structure of the compound also contributes to its unique reactivity and stability .

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-2-ene;diisocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a rigid bicyclic structure and highly reactive diisocyanate groups, making it a versatile intermediate in various chemical processes.

Properties

CAS No.

74091-64-8

Molecular Formula

C9H10N2O2-2

Molecular Weight

178.19 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene;diisocyanate

InChI

InChI=1S/C7H10.2CNO/c1-2-7-4-3-6(1)5-7;2*2-1-3/h1-2,6-7H,3-5H2;;/q;2*-1

InChI Key

KOUFORMGSOSYMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C2.C(=[N-])=O.C(=[N-])=O

Origin of Product

United States

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